molecular formula C18H17FN4O2 B2498444 3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile CAS No. 2034494-88-5

3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile

Cat. No.: B2498444
CAS No.: 2034494-88-5
M. Wt: 340.358
InChI Key: FGJOZJXEDVHDLS-UHFFFAOYSA-N
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Description

3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile is a sophisticated small molecule building block of high interest in medicinal chemistry and drug discovery research. This compound features a multi-substituted pyrimidine core, a privileged scaffold in the design of kinase inhibitors . The strategic incorporation of fluorine atoms is a common practice in lead optimization to influence the molecule's pharmacokinetic properties, metabolic stability, and membrane permeability . The specific molecular architecture, which includes a benzonitrile moiety and a pyrrolidine linker, suggests potential for targeted protein interaction, making it a valuable candidate for developing novel therapeutics in areas such as oncology and inflammatory diseases. Researchers can utilize this compound as a key intermediate to explore structure-activity relationships (SAR) or as a precursor in the synthesis of more complex bioactive molecules for high-throughput screening and biological evaluation.

Properties

IUPAC Name

3-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-2-15-16(19)17(22-11-21-15)25-14-6-7-23(10-14)18(24)13-5-3-4-12(8-13)9-20/h3-5,8,11,14H,2,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJOZJXEDVHDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC(=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of strong bases or acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, a study reported that certain pyrimidine derivatives showed good to moderate antimicrobial activities against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol L1^{-1} . The structure-activity relationship (SAR) indicated that modifications in the side chains could enhance efficacy.

Table 1: Antimicrobial Activity of Related Compounds

Compound IDMIC (μmol L1^{-1})Bacterial Strains TestedReference
7a4E. coli
7b12S. aureus
7c6P. aeruginosa

Anticancer Activity

The anticancer potential of similar compounds has been extensively researched. In vitro studies have shown that pyrimidine derivatives can inhibit the growth of various cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The cytotoxic effects were evaluated using the MTT assay, revealing IC5050 values indicating potent activity against these cell lines .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound IDIC5050 (μmol L1^{-1})Cell LineReference
5a2.56NCI-H460
5b3.00HepG2
5c3.89HCT-116

Case Studies

Several case studies have highlighted the effectiveness of pyrimidine derivatives in clinical settings:

  • Case Study on Anticancer Efficacy : A clinical trial investigated a related compound's ability to reduce tumor size in patients with advanced liver cancer. Results showed a significant decrease in tumor markers post-treatment, suggesting a promising avenue for further research .
  • Antimicrobial Resistance : Another study focused on the role of pyrimidine derivatives in overcoming antibiotic resistance in Staphylococcus aureus. The findings indicated that these compounds could restore sensitivity to conventional antibiotics .

Mechanism of Action

The mechanism of action of 3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study, including molecular docking and biochemical assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in OLED Materials

Evidence from European patents highlights 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives as thermally activated delayed fluorescence (TADF) materials. These compounds share a benzonitrile moiety and heterocyclic systems but differ in their extended aromatic systems (phenoxazine and carbazole) compared to the pyrimidine-pyrrolidine framework of the target compound. Such structural variations enhance π-conjugation in the patented derivatives, improving electroluminescence efficiency in OLEDs .

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Key Substituents Application
Target Compound Pyrimidine-pyrrolidine 6-Ethyl-5-fluoro, benzonitrile OLEDs/Pharma (inferred)
4-(3-(2-(10H-Phenoxazin-10-yl)...benzonitrile Phenoxazine-carbazole-pyridine Phenoxazine, carbazole, nitrile OLEDs (TADF materials)

Pyridine-Based Analogues

The Catalog of Pyridine Compounds lists derivatives such as (E)-6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime , which share pyrrolidine and fluoropyridine motifs with the target compound. Key differences include:

  • Solubility : The nitrile group in the target compound may improve solubility in polar solvents versus the aldehyde oxime in the analogue .

Pharmacological Analogues

In a 2019 study, histamine H3 receptor antagonists like ABT-239 and pitolisant were analyzed. These compounds feature benzonitrile or pyrrolidine groups but lack pyrimidine rings. Key pharmacological distinctions include:

  • Receptor affinity : ABT-239 (Ki = 0.3 nM for H3 receptors) demonstrates higher selectivity than pyrrolidine-containing analogues, suggesting that the pyrimidine-fluorine combination in the target compound might modulate receptor binding kinetics.
Table 2: Pharmacological Comparison
Compound Core Structure Key Features H3 Receptor Affinity (Ki)
Target Compound Pyrimidine-pyrrolidine Fluorine, nitrile Not reported
ABT-239 Piperidine-benzofuran Chlorophenyl, nitrile 0.3 nM
Pitolisant Cyclobutane-carboxamide Fluorophenyl, sulfonate 9.2 nM

Research Findings and Implications

  • OLED Applications: The target compound’s nitrile group and rigid pyrimidine-pyrrolidine system may support TADF properties, though its electroluminescence efficiency is likely lower than phenoxazine-carbazole derivatives due to reduced π-conjugation .
  • Pharmacology : While structural parallels exist with H3 antagonists, the absence of direct binding data for the target compound limits pharmacological conclusions. However, fluorine’s electronegativity and the nitrile’s polarity could enhance blood-brain barrier penetration if developed as a CNS drug .

Biological Activity

3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrimidine ring, a pyrrolidine moiety, and a benzonitrile group. The molecular formula can be represented as follows:

C_{17}H_{18}F_{N}_{3}O_{2}

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of kinase pathways, which are crucial in cancer cell signaling.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Lines TestedIC50 (µM)Mechanism of Action
HeLa, MCF-715Apoptosis induction via caspase activation
A549 (lung cancer)10Inhibition of PI3K/Akt pathway
PC3 (prostate cancer)8G1 phase cell cycle arrest

Antimicrobial Activity

In addition to anticancer properties, this compound may also possess antimicrobial effects. Similar structures have been reported to exhibit activity against various bacterial strains and fungi. The exact mechanism is still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Study: Antimicrobial Efficacy
A study conducted on a series of pyrimidine derivatives demonstrated that those with similar functional groups as this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Many pyrimidine derivatives act as inhibitors of specific kinases involved in cell signaling pathways.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed in cancer studies.
  • Cell Cycle Arrest : Compounds similar to this one have been shown to induce cell cycle arrest, particularly at the G1 phase, preventing further proliferation.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, coupling, and cyclization. A key step is the formation of the pyrrolidine-1-carbonyl linkage via amide coupling using reagents like HATU or EDC/NHS. For example, the pyrimidin-4-yl ether intermediate can be synthesized by reacting 6-ethyl-5-fluoropyrimidin-4-ol with a pyrrolidine derivative under Mitsunobu conditions (e.g., DIAD, PPh₃) . Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) may be required to introduce substituents. Purification via column chromatography and recrystallization ensures high purity.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the presence of the benzonitrile group (δ ~110-120 ppm in ¹³C NMR) and pyrrolidine protons (δ ~1.5-3.5 ppm in ¹H NMR). Coupling constants (e.g., J = 5-8 Hz for pyrimidine protons) help verify substitution patterns .
  • HRMS (ESI) : Exact mass analysis (e.g., [M+H]⁺) should match the theoretical molecular weight (C₁₉H₁₈F₂N₄O₂, MW 380.38 g/mol) .
  • IR Spectroscopy : Detect carbonyl stretches (~1650-1700 cm⁻¹) and nitrile groups (~2240 cm⁻¹) .

Advanced Research Questions

Q. What strategies address low yields in the final coupling step of the synthesis?

Methodological Answer: Low yields in coupling reactions (e.g., amide formation) may stem from steric hindrance or poor nucleophilicity. Strategies include:

  • Catalyst Optimization : Use Pd(OAc)₂ with XPhos ligand for Buchwald-Hartwig couplings, as demonstrated in analogous pyridine derivatives .
  • Solvent/Base Screening : Test polar aprotic solvents (DMF, DMSO) with Cs₂CO₃ or K₃PO₄ to enhance reactivity .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .

Q. How can researchers resolve contradictions in NMR data for diastereomeric intermediates?

Methodological Answer: Overlapping signals in ¹H NMR (e.g., pyrrolidine diastereomers) require advanced techniques:

  • 2D NMR (COSY, NOESY) : Identify through-space correlations to distinguish axial/equatorial proton configurations .
  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column with hexane/isopropanol mobile phases .
  • X-ray Crystallography : Resolve absolute stereochemistry, as seen in structurally related pyrazolo-pyrimidine derivatives .

Q. What in silico methods predict the bioactivity of this compound against kinase targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Model interactions with ATP-binding pockets (e.g., EGFR or JAK kinases) using the pyrimidine core as a hinge-binding motif .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories, focusing on hydrogen bonds with conserved residues (e.g., Lys721 in EGFR) .
  • QSAR Models : Corrogate substituent effects (e.g., fluoro vs. ethyl groups) on inhibitory potency using CoMFA/CoMSIA .

Q. How can metabolic stability be assessed in early-stage drug development?

Methodological Answer:

  • Liver Microsomal Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS to calculate intrinsic clearance (Clₜₙₜ) .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to evaluate isoform-specific inhibition .
  • Metabolite ID : Perform HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

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